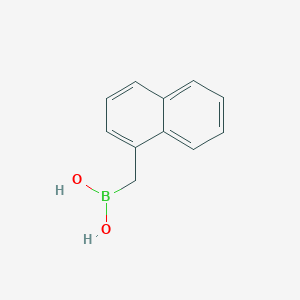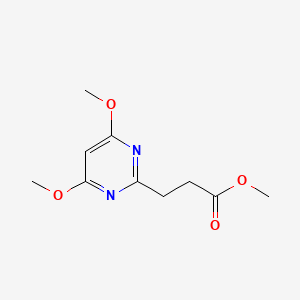
3,5-Dichloro-4-propoxybenzaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-propoxybenzaldehyde consists of a benzene ring with chlorine atoms at positions 3 and 5, an aldehyde group (CHO) at position 4, and a propoxy (C3H7O) side chain. The InChI code for this compound is: 1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
3,5-Dichloro-4-propoxybenzaldehyde has been utilized in the synthesis of structurally significant compounds. For instance, reactions of 4-chlorobenzohydrazide with 3,5-dichloro-2-hydroxybenzaldehyde have afforded isostructural hydrazone compounds. These reactions underscore the chemical versatility and potential of 3,5-dichloro-4-propoxybenzaldehyde derivatives in creating compounds with significant structural and potentially functional attributes, as demonstrated through X-ray crystallography (Xiao-ling Wang, Z. You, & Che Wang, 2011). Similarly, the preparation of 3-Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide from 3,5-dichloro-2-hydroxybenzaldehyde highlights its role in synthesizing compounds with distinct intermolecular hydrogen bonding (Chuangao Zhu, Yijun Wei, & Qi-Yong Zhu, 2008).
Solubility and Solvation Analysis
The study of 3,5-dibromo-4-hydroxybenzaldehyde in various solvent systems, including ethanol and acetonitrile, provides insights into solubility behavior, solvent effects, and preferential solvation. These findings can offer a deeper understanding of similar compounds like 3,5-dichloro-4-propoxybenzaldehyde in different solvents, aiding in the development of solvent systems for reactions and crystallizations (Changfei Zhu et al., 2020).
Photophysical and Spectroscopic Studies
The exploration of photophysical properties of related compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, in various solvents and conditions, reveals the influence of intramolecular charge transfer and hydrogen bonding on emission behavior. These studies can inform on the photophysical properties of 3,5-dichloro-4-propoxybenzaldehyde derivatives, guiding their potential applications in optical materials and sensors (T. Stalin & N. Rajendiran, 2005).
Molecular Structure and Electronic Analysis
Investigations into the molecular structure, electronic properties, and spectroscopic analysis of compounds akin to 3,5-dichloro-4-propoxybenzaldehyde, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, provide valuable data on molecular geometry, electronic transitions, and potential functional applications. These insights can be pivotal for the design and synthesis of new materials with desired electronic and optical properties (Y. Sheena Mary et al., 2015).
Safety and Hazards
- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety precautions.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQFJHOZOWLBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-propoxybenzaldehyde | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B3043446.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline](/img/structure/B3043448.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine](/img/structure/B3043451.png)



![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3043460.png)

